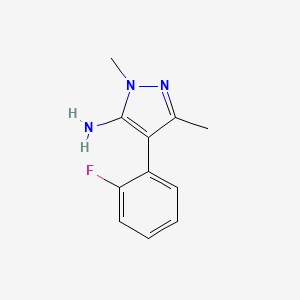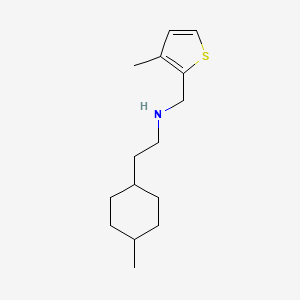
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a methyl group, an ethanamine chain, and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexyl and thiophene intermediates. The cyclohexyl intermediate can be synthesized through the hydrogenation of toluene, followed by methylation. The thiophene intermediate is prepared via the Friedel-Crafts acylation of thiophene, followed by methylation at the 3-position.
The final step involves the coupling of the cyclohexyl and thiophene intermediates with ethanamine under reductive amination conditions. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride, and a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons or reduced amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4-Methylcyclohexyl)-N-((3-methylphenyl)methyl)ethan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(4-Methylcyclohexyl)-N-((3-methylfuran-2-yl)methyl)ethan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H25NS |
|---|---|
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
2-(4-methylcyclohexyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H25NS/c1-12-3-5-14(6-4-12)7-9-16-11-15-13(2)8-10-17-15/h8,10,12,14,16H,3-7,9,11H2,1-2H3 |
InChI-Schlüssel |
UYDRJBHYCYDRPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CCNCC2=C(C=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



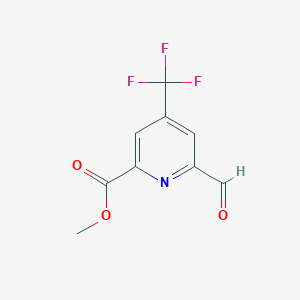
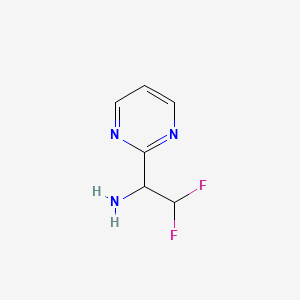
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
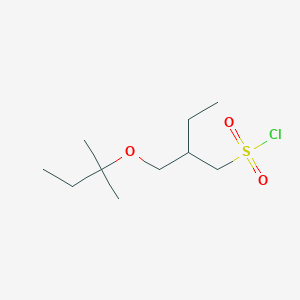
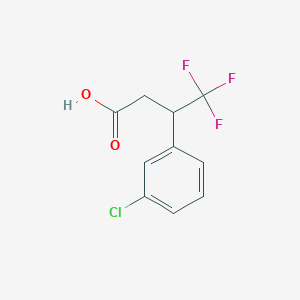

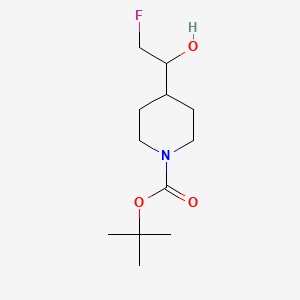
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)

